Trimethylacetaldehyde

Overview

Description

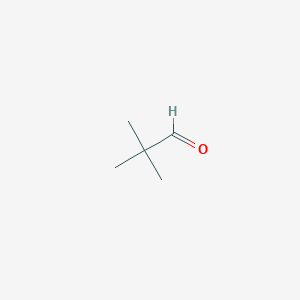

Trimethylacetaldehyde, also known as pivalaldehyde (IUPAC name: 2,2-dimethylpropanal), is a branched-chain aldehyde with the molecular formula C₅H₁₀O and CAS number 563-80-4. Its structure features three methyl groups attached to the carbonyl carbon, resulting in significant steric hindrance. This structural characteristic distinguishes it from linear or less substituted aldehydes, influencing its physical properties, reactivity, and applications. This compound is utilized in organic synthesis, particularly in reactions where steric effects are critical, such as aldol condensations .

Mechanism of Action

Target of Action

Trimethylacetaldehyde, also known as Pivalaldehyde , is a commonly used building block in organic synthesis . .

Mode of Action

This compound is known to participate in aldol condensation reactions . In these reactions, it can act as a carbonyl component, reacting with a nucleophilic enolate or enol to form a β-hydroxy aldehyde or ketone. It has also been employed in a study of the asymmetric cyanation of aldehydes with TMS-CN and a chiral vanadium (V)-salen complex .

Pharmacokinetics

Its physical properties such as boiling point (74 °c/730 mmhg), melting point (6 °c), and density (0793 g/mL at 25 °C) have been reported .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature could affect its stability and, potentially, its reactivity.

Biochemical Analysis

Biochemical Properties

Trimethylacetaldehyde plays a role in various biochemical reactions. It is commonly used in aldol condensation reactions, which are fundamental in organic chemistry and biochemistry . The compound interacts with various enzymes and proteins, such as tyrosine decarboxylase (TDC), which catalyzes the conversion of tyrosine to tyramine .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, it can be involved in the asymmetric cyanation of aldehydes with TMS-CN and a chiral vanadium (V)-salen complex .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key intermediate in several biochemical reactions, including aldol condensation reactions

Biological Activity

Trimethylacetaldehyde, also known as pivaldehyde, is a branched-chain aldehyde with the chemical formula . It is primarily used in organic synthesis and as a flavoring agent. This article explores the biological activity of this compound, focusing on its enzymatic interactions, toxicity, and potential applications in biochemical research.

- Molecular Formula : CHO

- Molecular Weight : 86.13 g/mol

- Boiling Point : 74 °C

- Melting Point : 6 °C

- Density : 0.793 g/mL at 25 °C

Enzymatic Interactions

This compound is metabolized by various enzymes, particularly those involved in alcohol and aldehyde oxidation. A significant enzyme is Drosophila melanogaster alcohol dehydrogenase (Adh) , which catalyzes the oxidation of both alcohols and aldehydes. Research indicates that this compound has a lower substrate specificity compared to other aldehydes, such as acetaldehyde and propan-2-ol. The substrate specificity constant () for this compound is notably lower than that for more common substrates, indicating reduced reactivity in enzymatic pathways .

Table 1: Substrate Specificity Constants for Aldehyde Oxidation by Drosophila Adh

| Substrate | (s mM) |

|---|---|

| Propan-2-ol | > 10 |

| Ethanol | Moderate |

| Acetaldehyde | Higher than this compound |

| This compound | Lowest among tested substrates |

Toxicological Profile

This compound exhibits moderate toxicity. It can cause irritation to the skin and eyes upon contact and may lead to respiratory issues if inhaled. Studies have shown that exposure to high concentrations can result in central nervous system effects, including dizziness and headaches. The compound's metabolism primarily occurs via oxidation to trimethylacetic acid, which is less toxic .

Case Studies

- Oxidative Stress Response : A study investigated the effects of this compound on cellular oxidative stress markers in cultured human cells. Results indicated an increase in reactive oxygen species (ROS) production, suggesting that this compound may contribute to oxidative stress under certain conditions .

- Flavoring Agent in Food Chemistry : this compound has been studied for its role as a flavoring agent in food products. Its interaction with phenolic compounds during wine fermentation was analyzed, revealing that it can influence the aroma profile of wines by forming complex flavor compounds through Maillard reactions .

Research Findings

Recent experimental studies have highlighted the potential of this compound in various biochemical applications:

- Synthesis of Chiral Compounds : this compound has been utilized as a precursor in the synthesis of chiral intermediates in pharmaceutical chemistry.

- Biocatalysis : The compound serves as a substrate for biocatalytic reactions involving cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Scientific Research Applications

Organic Synthesis

Trimethylacetaldehyde serves as a key building block in various organic synthesis reactions, particularly in aldol condensation reactions. It is utilized for producing larger carbon frameworks through the condensation of aldehydes and ketones. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Asymmetric Synthesis

The compound is employed in asymmetric synthesis processes. For instance, it has been used in the asymmetric cyanation of aldehydes when paired with chiral catalysts such as vanadium (V)-salen complexes. This method allows for the selective formation of chiral compounds, which are essential in drug development .

Photochemical Reactions

This compound can participate in photochemical reactions, including decarbonylative radical additions. These reactions are facilitated by light and can lead to the formation of various organic compounds through radical mechanisms . The ability to undergo photochemical rearrangements makes it valuable in synthetic organic chemistry.

Cross Cannizzaro Reaction

In the presence of strong bases like NaOH, this compound can undergo a cross Cannizzaro reaction when paired with formaldehyde. This reaction is significant for producing alcohols and carboxylic acids from aldehydes that lack alpha-hydrogens .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound in synthesizing chiral compounds via asymmetric cyanation. The researchers reported that using this compound with TMS-CN and a chiral vanadium complex yielded high enantioselectivity, showcasing its potential in pharmaceutical applications where chirality is crucial .

Case Study 2: Aldol Condensation Reactions

In another research project, this compound was utilized as a reactant in aldol condensation reactions to synthesize β-hydroxy aldehydes and ketones. The study highlighted how varying reaction conditions influenced product distribution and stereochemistry, emphasizing the compound's role as a versatile building block in organic synthesis .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of trimethylacetaldehyde using spectroscopic methods?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks, such as the aldehyde proton (~9.5 ppm) and quaternary carbon signals. Gas chromatography-mass spectrometry (GC-MS) can quantify impurities by comparing retention times and mass fragmentation patterns with reference standards. Ensure calibration with certified analytical standards and validate results using triplicate measurements .

- Key Considerations : Account for solvent effects in NMR and optimize GC temperature gradients to resolve closely eluting compounds.

Q. What are the best practices for synthesizing this compound in a laboratory setting?

- Methodology : Employ oxidation of 2,2-dimethylpropanol (neopentyl alcohol) using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product via fractional distillation. Characterize intermediates using infrared (IR) spectroscopy to confirm aldehyde functional groups (C=O stretch ~1720 cm⁻¹) .

- Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products like carboxylic acids.

Q. How should researchers structure the "Methods" section of a paper on this compound synthesis?

- Guidelines : Follow IUPAC nomenclature, specify reagent grades (e.g., ≥99% purity), and detail instrumentation (e.g., NMR model, GC column type). Include synthesis protocols, purification steps, and validation metrics (e.g., yield, purity). Reference established methodologies from peer-reviewed journals and provide raw data in supplementary materials .

Q. What safety protocols are essential when handling this compound?

- Recommendations : Use fume hoods to avoid inhalation of volatile vapors, wear nitrile gloves, and store the compound in airtight containers away from oxidizers. Refer to safety data sheets (SDS) for emergency procedures and disposal guidelines. Document risk assessments in institutional safety reviews .

Advanced Research Questions

Q. How can contradictory kinetic data in this compound reaction studies be resolved?

- Methodology : Conduct systematic error analysis (e.g., instrument calibration, sampling consistency) and replicate experiments under controlled conditions. Apply statistical tools (e.g., ANOVA, t-tests) to compare datasets. Use computational modeling (e.g., density functional theory) to predict reaction pathways and validate experimental observations .

- Case Example : Discrepancies in Arrhenius parameters may arise from uncontrolled humidity; address by conducting reactions in anhydrous environments.

Q. What strategies optimize this compound’s selectivity in multi-step organic syntheses?

- Methodology : Design experiments with orthogonal protecting groups (e.g., silyl ethers) to prevent aldehyde interference. Use kinetic vs. thermodynamic control studies (e.g., varying temperature or catalysts like Lewis acids). Validate selectivity via high-performance liquid chromatography (HPLC) and X-ray crystallography of intermediates .

Q. How can computational models predict this compound’s reactivity in novel environments?

- Methodology : Apply molecular dynamics simulations (e.g., using Gaussian or ORCA software) to model solvent effects and transition states. Compare predicted activation energies with experimental differential scanning calorimetry (DSC) data. Validate models using benchmark reactions from literature .

Q. What experimental controls are critical in studying this compound’s biological interactions?

- Guidelines : Include negative controls (e.g., solvent-only samples) and positive controls (e.g., known aldehydes with documented bioactivity). Use dose-response assays (e.g., IC₅₀ determination) and validate cytotoxicity via cell viability assays (e.g., MTT). Ensure compliance with ethical guidelines for biological studies .

Q. Data Presentation & Literature Engagement

Q. How should researchers present conflicting spectral data for this compound derivatives?

- Best Practices : Tabulate raw NMR/IR data alongside reference values, highlighting anomalies. Discuss potential sources of variation (e.g., solvent polarity, impurities) and provide statistical confidence intervals. Use appendices for large datasets and reference authoritative databases like PubChem or Reaxys .

Q. What criteria define a robust literature review for mechanistic studies on this compound?

- Framework : Prioritize primary sources from high-impact journals (e.g., J. Org. Chem., Org. Lett.). Critically evaluate experimental designs in cited works, noting limitations like small sample sizes or unvalidated assumptions. Use citation management tools (e.g., EndNote) to track sources and avoid bias .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The branching in trimethylacetaldehyde profoundly impacts its physical properties compared to linear aldehydes. For instance, its chromatographic retention index (RI) differs markedly from structurally related aldehydes, as shown below:

Key Observations :

- This compound exhibits a higher experimental retention index than valeraldehyde (841.6 vs. 808.8) despite sharing the same molecular formula, highlighting the effect of branching on chromatographic behavior .

- The steric bulk of this compound reduces its boiling point (~75–77°C) compared to linear aldehydes like valeraldehyde (~103°C), a trend consistent with branched vs. linear hydrocarbon analogs.

Chemical Reactivity

Oxidation Reactions

This compound undergoes oxidation with permanganate in acidic media, but its reactivity is slower than linear aldehydes due to steric hindrance. For example, propanal (linear) oxidizes more readily because its carbonyl group is more accessible to nucleophilic attack .

Aldol Condensation

In aldol reactions, this compound’s bulky structure limits enolization, leading to distinct regioselectivity. For instance, in a synthesis involving titanium-mediated aldol reactions, this compound produced unique adducts compared to less hindered aldehydes like acetaldehyde .

Comparison with Chloral (Trichloroacetaldehyde)

Key Insight : While both are tri-substituted aldehydes, chloral’s electron-withdrawing Cl groups increase its electrophilicity, making it more reactive in nucleophilic additions compared to this compound.

Properties

IUPAC Name |

2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYHTVHBVXEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060888 | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS] | |

| Record name | Pivalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

71.2 [mmHg] | |

| Record name | Pivalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-19-3 | |

| Record name | Pivalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSC20260QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.